molecular formula C12H8ClIN4 B13098945 9-Benzyl-6-chloro-2-iodo-9H-purine CAS No. 176515-41-6

9-Benzyl-6-chloro-2-iodo-9H-purine

Cat. No.: B13098945
CAS No.: 176515-41-6
M. Wt: 370.57 g/mol
InChI Key: AHKGTSBDRDNGCM-UHFFFAOYSA-N
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Description

9-Benzyl-6-chloro-2-iodo-9H-purine is a heterocyclic aromatic compound with the molecular formula C12H8ClIN4 It is a derivative of purine, a fundamental structure in many biological molecules such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-chloro-2-iodo-9H-purine typically involves multiple steps. One common method starts with the chlorination of 9-benzyl-9H-purine, followed by iodination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and iodinating agents like iodine or potassium iodide in the presence of an oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-chloro-2-iodo-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

9-Benzyl-6-chloro-2-iodo-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-chloro-2-iodo-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-2-chloro-6-iodo-9H-purine
  • 9-Benzyl-6-chloro-2-bromo-9H-purine
  • 9-Benzyl-6-chloro-2-fluoro-9H-purine

Uniqueness

9-Benzyl-6-chloro-2-iodo-9H-purine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

176515-41-6

Molecular Formula

C12H8ClIN4

Molecular Weight

370.57 g/mol

IUPAC Name

9-benzyl-6-chloro-2-iodopurine

InChI

InChI=1S/C12H8ClIN4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

AHKGTSBDRDNGCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)I

Origin of Product

United States

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